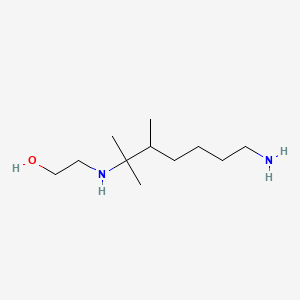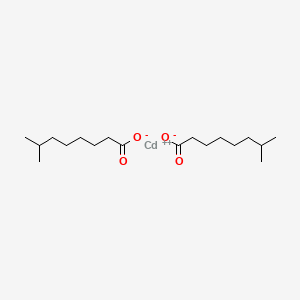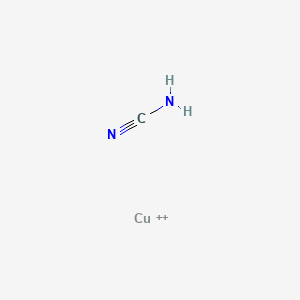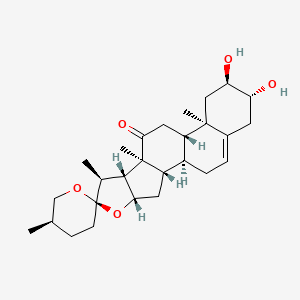
Kammogenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kammogenin is a steroidal saponin glycoside found predominantly in the Agave genus, particularly in Agave salmiana. Steroidal saponins are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . This compound glycosides, such as magueyoside B, have shown potential in reducing cancer cell viability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Kammogenin can be extracted from Agave salmiana sap using various methods. One common approach involves the use of fast centrifugal partition chromatography (FCPC) to fractionate an acetone extract of concentrated agave sap . This method allows for the isolation of this compound glycosides by separating them based on their partition coefficients.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of agave sap followed by purification using techniques such as ultrasonically assisted extraction (UAE) and solvent maceration . UAE using water has been found to be an efficient method for recovering bioactive compounds from agave bagasse, a waste material generated during agave sap collection .
Analyse Chemischer Reaktionen
Types of Reactions
Kammogenin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Solvents like methanol and ethanol are often used in these reactions to facilitate the dissolution of reagents and the compound itself .
Major Products Formed
The major products formed from the reactions of this compound include various glycosides and aglycones. For instance, the oxidation of this compound can lead to the formation of this compound glycosides, which have shown significant biological activity .
Wissenschaftliche Forschungsanwendungen
Chemistry: Kammogenin and its derivatives are used as starting materials for the synthesis of other bioactive compounds.
Wirkmechanismus
Kammogenin exerts its effects primarily through the induction of apoptosis in cancer cells. The compound interacts with specific molecular targets, such as caspases, which are enzymes involved in the apoptotic pathway . Additionally, this compound glycosides have been shown to modulate inflammation by inhibiting the production of pro-inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
Kammogenin is often compared with other steroidal saponins found in agave plants, such as manogenin and hecogenin. While all these compounds share similar structural features, this compound is unique in its ability to induce apoptosis without causing necrosis, unlike hecogenin . Other similar compounds include gentrogenin and magueyoside C, which also exhibit cytostatic activity on cancer cells .
Eigenschaften
CAS-Nummer |
564-44-3 |
|---|---|
Molekularformel |
C27H40O5 |
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,15R,16R)-15,16-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-10-one |
InChI |
InChI=1S/C27H40O5/c1-14-7-8-27(31-13-14)15(2)24-22(32-27)10-19-17-6-5-16-9-20(28)21(29)12-25(16,3)18(17)11-23(30)26(19,24)4/h5,14-15,17-22,24,28-29H,6-13H2,1-4H3/t14-,15+,17-,18+,19+,20-,21-,22+,24+,25+,26-,27-/m1/s1 |
InChI-Schlüssel |
VSDHOXTXGGJBPB-CIKVEIHBSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(C(=O)C[C@H]5[C@H]4CC=C6[C@@]5(C[C@H]([C@@H](C6)O)O)C)C)C)OC1 |
Kanonische SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CC=C6C5(CC(C(C6)O)O)C)C)C)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


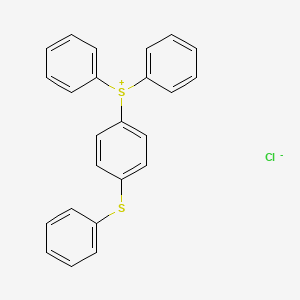
![5H-Pyrrolo[2,3-b]pyrazine-7-carboxamide, 2-(6-chloro-1-methyl-1H-indazol-3-yl)-N-[(1R)-2-(3-cyano-1-azetidinyl)-1-methyl-2-oxoethyl]-](/img/structure/B12644877.png)
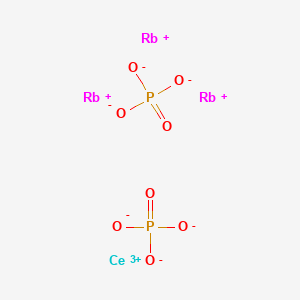
![2-bromo-4-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12644879.png)
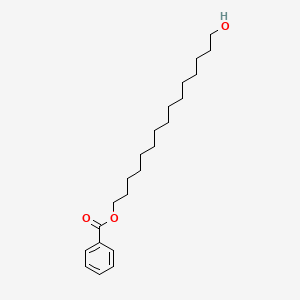
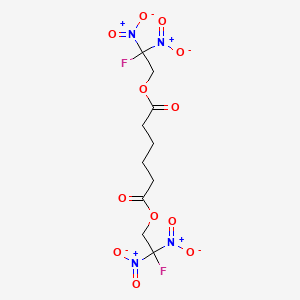

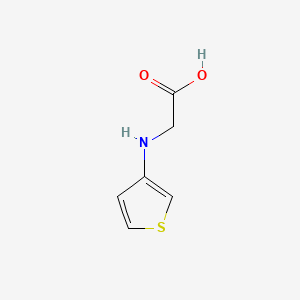
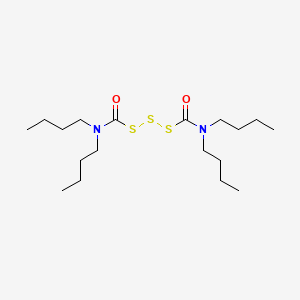
![[(E)-hex-3-enyl] (E)-hex-2-enoate](/img/structure/B12644904.png)
![3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide](/img/structure/B12644915.png)
